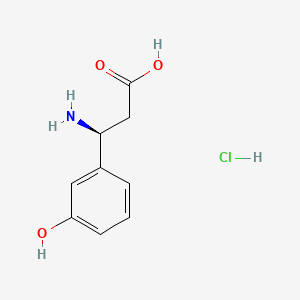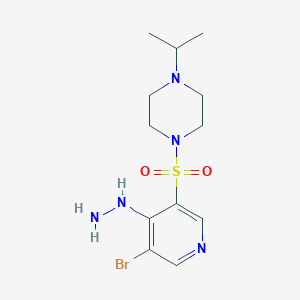
1-((5-Bromo-4-hydrazinylpyridin-3-yl)sulfonyl)-4-isopropylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((5-Bromo-4-hydrazinylpyridin-3-yl)sulfonyl)-4-isopropylpiperazine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a brominated pyridine ring, a sulfonyl group, and an isopropyl-substituted piperazine ring. Its multifaceted structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-((5-Bromo-4-hydrazinylpyridin-3-yl)sulfonyl)-4-isopropylpiperazine typically involves multiple steps, starting with the bromination of a pyridine derivative. The brominated pyridine is then subjected to hydrazination to introduce the hydrazinyl group. Subsequent sulfonylation with a suitable sulfonyl chloride introduces the sulfonyl group. Finally, the isopropylpiperazine moiety is attached through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of high-purity reagents, controlled reaction conditions such as temperature and pH, and purification techniques like recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-((5-Bromo-4-hydrazinylpyridin-3-yl)sulfonyl)-4-isopropylpiperazine can undergo various types of chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form azo or azoxy compounds.
Reduction: The bromine atom can be reduced to form a hydrogen-substituted pyridine.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromine atom.
Major Products Formed
Oxidation: Azo or azoxy derivatives.
Reduction: Hydrogen-substituted pyridine derivatives.
Substitution: Amino or thiol-substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
1-((5-Bromo-4-hydrazinylpyridin-3-yl)sulfonyl)-4-isopropylpiperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of 1-((5-Bromo-4-hydrazinylpyridin-3-yl)sulfonyl)-4-isopropylpiperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The sulfonyl group is particularly important for its binding affinity, while the hydrazinyl group can participate in redox reactions, further modulating its activity.
Comparación Con Compuestos Similares
Similar Compounds
- **1-((5-Bromo-4-hydrazinylpyridin-3-yl)sulfonyl)morpholine
- **1-((5-Bromo-4-hydrazinylpyridin-3-yl)sulfonyl)-4-methylpiperazine
Uniqueness
1-((5-Bromo-4-hydrazinylpyridin-3-yl)sulfonyl)-4-isopropylpiperazine is unique due to its isopropyl-substituted piperazine ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from similar compounds and can lead to different pharmacokinetic and pharmacodynamic properties.
Propiedades
Fórmula molecular |
C12H20BrN5O2S |
|---|---|
Peso molecular |
378.29 g/mol |
Nombre IUPAC |
[3-bromo-5-(4-propan-2-ylpiperazin-1-yl)sulfonylpyridin-4-yl]hydrazine |
InChI |
InChI=1S/C12H20BrN5O2S/c1-9(2)17-3-5-18(6-4-17)21(19,20)11-8-15-7-10(13)12(11)16-14/h7-9H,3-6,14H2,1-2H3,(H,15,16) |
Clave InChI |
XKSWQMRPLAECDU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1CCN(CC1)S(=O)(=O)C2=CN=CC(=C2NN)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


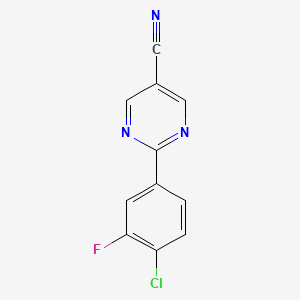
![bis[1-(2-butanoyl-4-fluorophenoxy)-3-(tert-butylamino)propan-2-yl] (Z)-but-2-enedioate](/img/structure/B15060809.png)
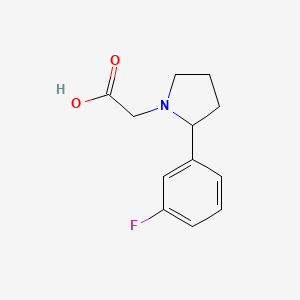
![2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1H-imidazole-4-carboxylic acid](/img/structure/B15060818.png)
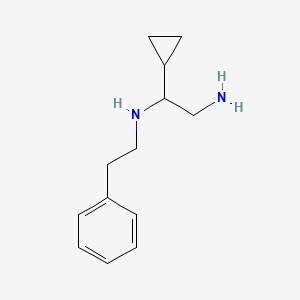
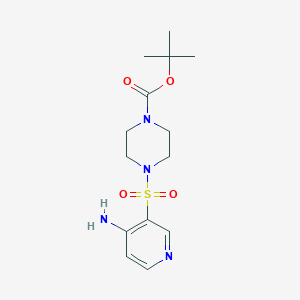
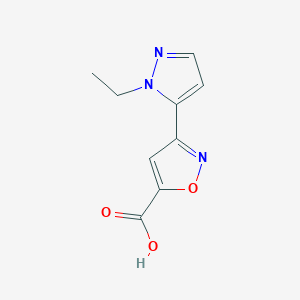
![[2-Amino-2-(2-fluorophenyl)ethyl]carbamic acid tert-butyl ester hydrochloride](/img/structure/B15060836.png)
![[(2S)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-hydroxypropyl] tetradecanoate](/img/structure/B15060852.png)
![{[(2-Chloro-5-nitrophenyl)methylidene]amino}thiourea](/img/structure/B15060868.png)
![Bis[5-(aminomethyl)-2-[(2-methylpropan-2-yl)oxycarbonyl]-7-oxo-6-oxa-2-azaspiro[3.4]octan-3-yl] oxalate](/img/structure/B15060884.png)


